5-Bromo-4-fluoro-2-methoxybenzamide
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Overview
Description
5-Bromo-4-fluoro-2-methoxybenzamide is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzamide, featuring bromine, fluorine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 5-Bromo-4-fluoro-2-methoxyaniline.
Acylation Reaction: The aniline derivative undergoes acylation with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine. This reaction forms the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include substituted benzamides where the bromine or fluorine atoms are replaced by the nucleophile.
Oxidation: Products include oxidized derivatives of the methoxy group, such as aldehydes or carboxylic acids.
Reduction: Products include reduced derivatives, such as alcohols.
Scientific Research Applications
5-Bromo-4-fluoro-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar in structure but with a methyl group instead of a methoxy group.
2-Bromo-4-fluoro-5-methoxybenzaldehyde: Similar in structure but with an aldehyde group instead of an amide group.
Uniqueness
5-Bromo-4-fluoro-2-methoxybenzamide is unique due to the combination of bromine, fluorine, and methoxy substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H7BrFNO2 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
ZRYJXFJLLHVKPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N)Br)F |
Origin of Product |
United States |
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